4-Methyl-2-pyrroline-5-carboxylic acid
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Overview
Description
4-Methyl-Pyrroline-5-Carboxylic Acid is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by a pyrroline ring with a methyl group at the 4-position and a carboxylic acid group at the 5-position. This compound is significant in various biochemical pathways, particularly in the synthesis and metabolism of proline .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-Pyrroline-5-Carboxylic Acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrroline ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of pyrrolidines, cyclic imides, and lactones .
Industrial Production Methods: Industrial production of 4-Methyl-Pyrroline-5-Carboxylic Acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to be effective for the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-Pyrroline-5-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions include derivatives of pyrroline and carboxylic acids, which can be further utilized in various biochemical and industrial applications .
Scientific Research Applications
4-Methyl-Pyrroline-5-Carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-Pyrroline-5-Carboxylic Acid involves its role as an intermediate in the proline biosynthesis pathway. It is converted to proline through the action of pyrroline-5-carboxylate reductase. This conversion is crucial for maintaining cellular osmotic balance and responding to environmental stress . The molecular targets include enzymes involved in proline metabolism, such as pyrroline-5-carboxylate synthase and pyrroline-5-carboxylate reductase .
Comparison with Similar Compounds
Pyrrolidine: A saturated nitrogen heterocycle widely used in medicinal chemistry.
Pyrrolizine: A bicyclic compound with potential biological activity.
Pyrrolidine-2-one: Known for its antimicrobial and anticancer properties.
Uniqueness: 4-Methyl-Pyrroline-5-Carboxylic Acid is unique due to its specific role in proline biosynthesis and its structural features that allow it to participate in various biochemical reactions. Its ability to act as an intermediate in proline metabolism distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H9NO2 |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-7-5(4)6(8)9/h2-5,7H,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
ZVJPMCWYCLEWPG-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C=CN[C@H]1C(=O)O |
SMILES |
CC1C=CNC1C(=O)O |
Canonical SMILES |
CC1C=CNC1C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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